molecular formula C11H12ClFO2 B1294263 tert-Butyl 2-chloro-4-fluorobenzoate CAS No. 911314-43-7

tert-Butyl 2-chloro-4-fluorobenzoate

Cat. No.: B1294263
CAS No.: 911314-43-7
M. Wt: 230.66 g/mol
InChI Key: XSXTUTSLQCTYJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-4-fluorobenzoate can be synthesized through the esterification of 2-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .

Biological Activity

tert-Butyl 2-chloro-4-fluorobenzoate (tBCFB) is an organic compound characterized by a tert-butyl ester group attached to a benzene ring that features chlorine and fluorine substituents. Its chemical formula is C11_{11}H12_{12}ClF O2_{2}, with a molecular weight of approximately 232.66 g/mol. This compound is gaining attention in various fields, including medicinal chemistry, materials science, and proteomics research.

The presence of the tert-butyl group enhances the lipophilicity of tBCFB, potentially affecting its bioavailability and interaction with biological membranes. The chlorine and fluorine substituents are known to impart unique biological activities, which warrant further investigation into their specific mechanisms of action.

Potential Applications

  • Medicinal Chemistry :
    • tBCFB may serve as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting inflammation or cancer pathways.
    • Research indicates that fluorinated benzoates exhibit antimicrobial properties, suggesting that tBCFB could be explored for its efficacy against certain bacterial strains.
  • Proteomics Research :
    • As a specialty product in proteomics, tBCFB is utilized to study enzyme activity and protein interactions, which are critical for understanding biological processes at the molecular level.
  • Environmental Impact :
    • Studies involving the metabolism of tBCFB by bacteria indicate its potential biodegradability and environmental impact, highlighting the need for further research into its ecological effects.

Antimicrobial Activity

Research has shown that compounds containing fluorine and chlorine often exhibit antimicrobial properties. For example, a study found that certain fluorinated compounds were effective against specific bacterial strains, indicating that tBCFB may also possess similar properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship study focusing on related benzoate compounds revealed that variations in substituents significantly impact biological activity. For instance, modifications to the ester group or halogen positions can alter lipophilicity and reactivity, affecting the compound's overall efficacy .

Compound NameStructure FeaturesUnique Properties
Methyl 2-chloro-4-fluorobenzoateMethyl instead of tert-butyl groupLower lipophilicity; different biological activity
Ethyl 2-chloro-4-fluorobenzoateEthyl group instead of tert-butylVarying solubility; potential different reactivity
Propyl 2-chloro-4-fluorobenzoatePropyl group instead of tert-butylIntermediate properties between methyl and tert-butyl
tert-Butyl 2-bromo-4-fluorobenzoateBromine instead of chlorineDifferent reactivity patterns; potential for different applications

Future Research Directions

Given the promising preliminary findings regarding the biological activity of tBCFB, further investigations are warranted to elucidate its mechanisms of action and potential therapeutic applications. Areas for future research include:

  • Detailed studies on enzyme interactions and inhibition pathways.
  • Exploration of its antimicrobial properties against a broader range of pathogens.
  • Assessment of its environmental impact through biodegradation studies.

Properties

IUPAC Name

tert-butyl 2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXTUTSLQCTYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650493
Record name tert-Butyl 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911314-43-7
Record name tert-Butyl 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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